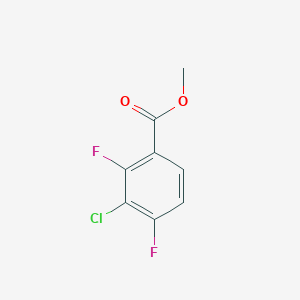

Methyl 3-chloro-2,4-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chloro-2,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYHTALZVVERSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673202 | |

| Record name | Methyl 3-chloro-2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948833-74-7 | |

| Record name | Methyl 3-chloro-2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-2,4-difluorobenzoate

CAS Number: 948833-74-7

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Within this context, polysubstituted aromatic compounds, such as Methyl 3-chloro-2,4-difluorobenzoate, serve as critical building blocks, offering a pre-functionalized core for the efficient construction of complex therapeutic agents.

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of advanced pharmaceuticals, most notably in the development of novel quinolone antibiotics.[3][4] We will delve into its physicochemical properties, explore a robust synthesis protocol grounded in established chemical principles, and discuss its applications and safety considerations. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile reagent.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a laboratory setting. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its key properties based on available information from chemical suppliers and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 948833-74-7 | [5] |

| Molecular Formula | C₈H₅ClF₂O₂ | [5] |

| Molecular Weight | 206.57 g/mol | [5] |

| Appearance | White to off-white solid or powder (inferred) | General observation for similar compounds |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | 2-8°C | [5] |

Structural Representation:

Caption: Synthesis of this compound.

Causality Behind Experimental Choices:

The choice of an acid catalyst, typically a strong mineral acid like sulfuric acid or a solid acid catalyst, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

The use of excess methanol is a common strategy to drive the equilibrium of this reversible reaction towards the formation of the ester product, in accordance with Le Châtelier's principle. The removal of water, the other product of the reaction, can also be employed to enhance the yield.

Field-Proven Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from the well-established principles of Fischer esterification and procedures for similar halogenated benzoic acids. [1] Materials and Reagents:

-

3-chloro-2,4-difluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate (for extraction)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,4-difluorobenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition should be done slowly and cautiously as it is an exothermic process.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the desired ester. Perform the extraction three times to ensure complete recovery of the product.

-

Combine the organic layers and wash them sequentially with water and then with brine.

-

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product of high purity.

Applications in Drug Development: A Gateway to Quinolone Antibiotics

The primary application of this compound lies in its role as a key intermediate in the synthesis of fluoroquinolone antibiotics. [3][4]These are a class of broad-spectrum antibiotics that are highly effective against a wide range of bacteria. The presence and specific placement of the fluorine and chlorine atoms on the aromatic ring of this building block are crucial for the biological activity of the final drug molecule.

The general synthetic strategy involves the modification of the ester group and subsequent cyclization reactions to form the core quinolone scaffold. The halogen substituents influence the electronic properties of the ring and can enhance the binding of the drug to its bacterial target, DNA gyrase.

Safety, Handling, and Disposal

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

H315: Causes skin irritation. [5]* H319: Causes serious eye irritation. [5]* H335: May cause respiratory irritation. [5] Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations.

-

Waste material should be treated as hazardous waste.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its carefully designed substitution pattern makes it an ideal starting material for the construction of potent therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher or scientist working in the field of drug discovery and development. This guide provides a foundational understanding to facilitate its effective and safe use in the laboratory.

References

- Zhang, J., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 40(3), 166-169.

- Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.

- PubChem. (n.d.). Methyl 3-chlorobenzoate.

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article Title]. [Provide specific journal and article details if available].

- Sigma-Aldrich. (2024).

- Angene Chemical. (2021).

- ResearchGate. (2025). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- ResearchGate. (2025). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic acid.

- Merck Millipore. (2024).

- AOBChem USA. (n.d.). This compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2,4-Difluorobenzoate.

- ChemBK. (2024). 3-Chloro-2,4-difluorobenzoic acid.

- CymitQuimica. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C8H5ClF2O2).

- SpectraBase. (n.d.). m-Chlorobenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). Methyl 2,4-Difluorobenzoate.

Sources

An In-depth Technical Guide to Methyl 3-chloro-2,4-difluorobenzoate

This guide provides a comprehensive technical overview of Methyl 3-chloro-2,4-difluorobenzoate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's chemical structure, synthesis, characterization, reactivity, and applications, grounding all claims in authoritative sources.

Introduction: A Versatile Fluorinated Building Block

This compound is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its trifunctionalized benzene ring, featuring two fluorine atoms, a chlorine atom, and a methyl ester group, offers multiple reaction sites and imparts unique electronic properties to the molecule. These characteristics make it a sought-after precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the halogen atoms significantly influences the reactivity of the aromatic ring and the ester moiety, providing a versatile scaffold for the development of novel compounds. Fluorinated building blocks, in general, are of high interest in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Physicochemical Properties and Identification

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling, storage, and effective utilization in synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 948833-74-7 | [1] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1] |

| Molecular Weight | 206.57 g/mol | [2] |

| Appearance | Off-white to light yellow solid/powder | Inferred from related compounds |

| Purity | Typically ≥95-97% | [1][2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2,4-difluorobenzoic acid. This acid-catalyzed reaction with methanol is a well-established and efficient method for the preparation of methyl esters.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on established Fischer esterification procedures for aromatic carboxylic acids.[1][3]

Materials:

-

3-chloro-2,4-difluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Dichloromethane

-

0.6 M Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a 100-mL round-bottomed flask, combine 3-chloro-2,4-difluorobenzoic acid (e.g., 0.05 mol) and methanol (20-30 mL, serving as both reactant and solvent).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (1-2 mL) dropwise to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.

-

Extraction: Rinse the reaction flask with dichloromethane (40 mL) and add it to the separatory funnel. Shake the funnel vigorously, venting frequently, to extract the product into the organic layer.

-

Washing: Separate the organic layer and wash it sequentially with 25 mL of water, 25 mL of 0.6 M sodium bicarbonate solution (to neutralize any remaining acid, Caution: CO₂ evolution), and finally with 25 mL of saturated sodium chloride solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data and an analysis of the expected spectral features based on its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the methyl protons (-OCH₃) typically in the range of 3.8-4.0 ppm, and signals for the two aromatic protons. The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will be more complex due to the presence of eight distinct carbon atoms. The carbonyl carbon of the ester will appear downfield, typically around 164-166 ppm. The methyl carbon will be observed around 52-53 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present:

-

C=O stretch (ester): A strong, sharp peak is expected in the region of 1720-1740 cm⁻¹.

-

C-O stretch (ester): Strong bands will be present in the 1100-1300 cm⁻¹ region.

-

C-F stretch: Strong absorptions due to the carbon-fluorine bonds are expected in the 1100-1400 cm⁻¹ range.

-

C-Cl stretch: A band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

-

Aromatic C-H stretch: Peaks will be observed above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 206, with a characteristic M+2 peak at m/z 208 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 175, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 147.

Reactivity and Applications

This compound is a versatile intermediate due to its multiple reactive sites. Its reactivity is governed by the interplay of the electron-withdrawing effects of the halogen atoms and the ester group.

Caption: Reactivity profile of this compound.

Key Reactions

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed back to the parent carboxylic acid, 3-chloro-2,4-difluorobenzoic acid, under either acidic or basic conditions. This is a common transformation to unmask the carboxylic acid functionality for subsequent reactions.

-

Amidation: The ester can react with amines to form the corresponding amides. This is a crucial step in the synthesis of many biologically active molecules.

-

Nucleophilic Aromatic Substitution (NAS): The fluorine and chlorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ester group. This allows for the introduction of other functional groups onto the aromatic ring.

Applications in Synthesis

This compound is primarily used as an intermediate in the synthesis of:

-

Agrochemicals: The parent carboxylic acid is a known precursor for fungicides and herbicides.[4] The methyl ester serves as a protected or activated form of the carboxylic acid in multi-step syntheses of these agrochemicals.

-

Pharmaceuticals: Halogenated benzoic acid derivatives are common structural motifs in many active pharmaceutical ingredients (APIs). This compound is a valuable starting material for the synthesis of novel therapeutic agents, particularly where the unique properties of fluorine are desired to enhance drug efficacy and metabolic stability.[5]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on supplier safety data, the compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a strategically important chemical intermediate with a unique substitution pattern that provides a versatile platform for organic synthesis. While detailed experimental characterization data is not widely published, its synthesis via Fischer esterification is straightforward, and its reactivity profile makes it a valuable building block for the development of new agrochemicals and pharmaceuticals. As the demand for sophisticated, highly functionalized molecules continues to grow, the importance of such fluorinated building blocks in research and development is set to increase.

References

-

AOBChem USA. This compound. [Link]

-

Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171. [Link]

-

Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

-

University of California, Irvine. Lab5 procedure esterification. [Link]

Sources

A Technical Guide to Methyl 3-chloro-2,4-difluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Prepared by a Senior Application Scientist

Introduction

Methyl 3-chloro-2,4-difluorobenzoate is a halogenated aromatic ester that serves as a highly versatile building block in modern organic synthesis. Its strategic placement of fluorine and chlorine atoms on the benzene ring imparts unique electronic properties and steric influences, making it a valuable precursor for the development of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, safety protocols, and its critical role as an intermediate in pharmaceutical research, particularly in the synthesis of novel therapeutic agents. The presence of multiple halogen substituents is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, positioning this compound as a key resource for drug development professionals.[1][2]

Physicochemical and Structural Properties

The fundamental characteristics of this compound are crucial for its application in synthetic chemistry. The molecular weight, a primary identifier, is 206.57 g/mol .[3][4] A comprehensive summary of its properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 948833-74-7 | [3][5] |

| Molecular Formula | C₈H₅ClF₂O₂ | [4][5] |

| Molecular Weight | 206.57 g/mol | [3][4] |

| Exact Mass | 205.9946134 u | [3] |

| Purity | Typically ≥97% | [5] |

| Appearance | N/A (Often a liquid or low-melting solid) | [5] |

| Flash Point | 107.7°C | [3] |

| Refractive Index | 1.492 | [3] |

Safety and Handling

As with any halogenated organic compound, proper handling of this compound is essential. The compound is classified as an irritant.

| Hazard Information | Details |

| Signal Word | Warning |

| GHS Pictogram | Irritant |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Source: [5]

Expert Handling Recommendations:

-

Always handle this reagent within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Store in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage temperature is 2-8°C.[5]

Role in Organic Synthesis and Drug Discovery

The Causality of Halogenation in Medicinal Chemistry

The utility of this compound in drug discovery is not coincidental; it is a direct result of the profound effects of its halogen substituents.

-

Metabolic Blocking: Fluorine atoms can replace hydrogen at sites susceptible to metabolic oxidation by Cytochrome P450 enzymes. This "metabolic blocking" strategy can significantly increase a drug candidate's in-vivo half-life.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine and chlorine atoms acidifies nearby protons and can significantly alter the pKa of functional groups, which is critical for optimizing a drug's solubility and cell permeability.

-

Enhanced Binding Affinity: Chlorine and fluorine can participate in non-covalent interactions, such as halogen bonding, with protein targets. These interactions can provide additional binding energy and improve the potency and selectivity of a drug.[6]

-

Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.

Application as a Key Intermediate

This compound is a crucial precursor for synthesizing more complex molecules, particularly in the development of antibacterial agents. Its parent acid, 3-chloro-2,4-difluorobenzoic acid, and related structures are key intermediates for preparing novel quinolone-3-carboxylic acid drugs, a class of potent antibiotics.[7][8] The ester functional group provides a convenient handle for further chemical transformations, such as amidation or reduction, while the halogenated aromatic core is integrated into the final active pharmaceutical ingredient.

Experimental Protocols

Representative Synthesis: Esterification of 3-chloro-2,4-difluorobenzoic acid

The most direct synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This protocol is a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

3-chloro-2,4-difluorobenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-2,4-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (10-20 eq) to serve as both reagent and solvent.

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting carboxylic acid.

-

Work-up (Quenching): After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary to yield the pure this compound.

Workflow for Synthesis and Characterization

The following diagram outlines the logical flow from starting material to a fully validated final product.

Caption: Synthesis and Quality Control Workflow.

Quality Control and Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm and complex aromatic signals corresponding to the protons on the difluorochlorophenyl ring.

-

¹³C NMR: Will confirm the presence of the ester carbonyl carbon (~165 ppm), the methyl carbon (~52 ppm), and the distinct aromatic carbons, with C-F couplings visible.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show a molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated exact mass (205.9946). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) must be observed.

-

Infrared (IR) Spectroscopy: A strong absorbance band characteristic of the ester carbonyl (C=O) stretch should be visible around 1720-1740 cm⁻¹. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its precisely defined molecular weight of 206.57 g/mol and unique halogenation pattern provide a reliable starting point for constructing complex, high-value molecules. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and synthetic utility is paramount to leveraging its full potential in creating the next generation of advanced chemical entities.

References

-

SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177800298. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17946, Methyl 3-chlorobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ChemRxiv. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. aobchem.com [aobchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methyl 3-chloro-2,4-difluorobenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 3-chloro-2,4-difluorobenzoate

Introduction

This compound is a key fluorinated building block in organic synthesis, serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a chlorine atom on the benzene ring, imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols. The narrative is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a causal explanation for the experimental choices made at each stage.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a retrosynthetic analysis that deconstructs the molecule into simpler, more readily available precursors. The final ester linkage immediately suggests a Fischer-Speier esterification as the terminal step, pointing to 3-chloro-2,4-difluorobenzoic acid as the penultimate intermediate.

The introduction of the chlorine atom at the C3 position, ortho to a fluorine and meta to the carboxylic acid, is best achieved via a Sandmeyer reaction. This powerful transformation allows for the regioselective installation of halides onto an aromatic ring from a corresponding aniline.[1][2][3][4][5] This identifies 3-amino-2,4-difluorobenzoic acid as the key precursor. The amino group, in turn, can be readily prepared by the reduction of a nitro group, leading back to 2,4-difluoro-3-nitrobenzoic acid. Finally, this nitro-substituted benzoic acid can be synthesized through the electrophilic nitration of commercially available 2,4-difluorobenzoic acid.

This multi-step approach is strategically sound as it relies on high-yielding, well-understood, and scalable chemical transformations.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Chloro-2,4-difluorobenzoic Acid

The core of the synthesis lies in the preparation of the carboxylic acid intermediate. This is achieved through a three-step sequence starting from 2,4-difluorobenzoic acid.

Step 1: Nitration of 2,4-Difluorobenzoic Acid

The initial step involves the regioselective nitration of 2,4-difluorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing. The position of nitration is primarily controlled by the activating effect of the ortho- and para-directing fluorine atoms, leading to substitution at the C3 or C5 position. Due to steric hindrance from the adjacent carboxylic acid, nitration preferentially occurs at the C5 position. However, to achieve the desired 3-nitro isomer, specific reaction conditions are necessary. A related procedure for a similar substrate involves using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

-

To a cooled (0-5 °C) flask containing 100 mL of concentrated sulfuric acid, slowly add 2,4-difluorobenzoic acid (1 mole equivalent).

-

Maintain the temperature while slowly adding a pre-cooled mixture of concentrated nitric acid (1.1 mole equivalent) and concentrated sulfuric acid (2 volume equivalents).

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully over crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 2,4-difluoro-3-nitrobenzoic acid.

Step 2: Reduction to 3-Amino-2,4-difluorobenzoic Acid

The nitro group of 2,4-difluoro-3-nitrobenzoic acid is reduced to a primary amine. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metal-acid systems like tin(II) chloride in hydrochloric acid. Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.[6][7]

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 2,4-difluoro-3-nitrobenzoic acid (1 mole equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-amino-2,4-difluorobenzoic acid.

Step 3: Diazotization and Sandmeyer Reaction

This crucial step converts the amino group into a diazonium salt, which is an excellent leaving group (N₂).[5][8] The diazonium salt is then immediately displaced by a chloride ion in a copper(I) chloride-catalyzed Sandmeyer reaction to yield the target carboxylic acid.[1][2][4]

Experimental Protocol:

-

Diazotization: Suspend 3-amino-2,4-difluorobenzoic acid (1 mole equivalent) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 mole equivalent) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete.[9]

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 mole equivalent) in concentrated hydrochloric acid and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-2,4-difluorobenzoic acid. Purification can be achieved by recrystallization.

Part 2: Final Esterification Step

The final step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this purpose, utilizing an excess of methanol as both solvent and reagent with a catalytic amount of strong acid.

Step 4: Synthesis of this compound

Experimental Protocol:

-

Dissolve 3-chloro-2,4-difluorobenzoic acid (1 mole equivalent) in an excess of methanol (e.g., 10-20 volume equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.[10]

-

After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Reduce the volume of methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product, this compound. Further purification can be performed by distillation or column chromatography if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The efficiency of a multi-step synthesis is determined by the yield of each individual step. The following table provides typical yields and conditions for the described pathway.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | 0 °C to RT | 85-95% |

| 2 | Reduction | H₂ (gas), 10% Pd/C | Ethanol | Room Temp. | 90-98% |

| 3 | Sandmeyer | NaNO₂, HCl, CuCl | Water/HCl | 0-5 °C to RT | 70-85% |

| 4 | Esterification | Methanol, Conc. H₂SO₄ | Methanol | Reflux | 85-95% |

Conclusion

The synthesis of this compound is effectively accomplished through a well-designed four-step sequence commencing with 2,4-difluorobenzoic acid. This pathway leverages fundamental organic transformations, including electrophilic aromatic substitution, nitro group reduction, the Sandmeyer reaction, and Fischer esterification. Each step is chosen for its reliability, scalability, and the high degree of control it offers over the introduction of specific functional groups. By understanding the mechanistic underpinnings of each reaction, researchers can troubleshoot and optimize conditions, ensuring a consistent and efficient supply of this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171.

- ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.

- ChemBK. (2024). 3-Chloro-2,4-difluorobenzoic acid.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- AOBChem USA. (n.d.). This compound.

- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

- Sigma-Aldrich. (n.d.). Methyl 2-chloro-3,4-difluorobenzoate.

- NIST WebBook. (n.d.). 3-Chloro-2-fluorobenzoic acid, 3,5-difluophenyl ester.

- Google Patents. (n.d.). The preparation method of 4-chloro-2,5-difluorobenzoic acid.

- ChemScene. (n.d.). Methyl 2-chloro-3,5-difluorobenzoate.

- Google Patents. (n.d.). One step diazotization coupling process.

- SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- PMC - NIH. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid.

- ResearchGate. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- Benchchem. (n.d.). The Role of 4-Amino-3-bromobenzoic Acid in the Synthesis of Azo Dyes and Pigments: Application Notes and Protocols.

- Organic Syntheses. (n.d.). Difluoromethylation of Phenols.

- Apollo Scientific. (n.d.). Methyl 2,4-difluorobenzoate.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). Methyl 2,4-Difluorobenzoate.

- Sigma-Aldrich. (n.d.). Methyl 2,4-difluorobenzoate 97.

- Google Patents. (n.d.). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Diazotisation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

The Alchemical Blueprint: A Guide to the Starting Materials for Quinolone Synthesis

Foreword: The Enduring Legacy of the Quinolone Core

The quinolone scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a vast array of therapeutic agents. From the pioneering antibacterial nalidixic acid, discovered as a byproduct of chloroquine synthesis, to the potent fluoroquinolone antibiotics and a multitude of anticancer, antiviral, and antimalarial agents, the quinolone nucleus is a testament to the power of heterocyclic chemistry in drug discovery.[1][2][3] The versatility of this chemotype continues to attract intense research, demanding robust and adaptable synthetic strategies.

This technical guide provides an in-depth exploration of the foundational starting materials and synthetic strategies for constructing the quinolone core. It is designed for researchers, scientists, and drug development professionals, offering not just a list of reactions, but a deeper understanding of the causality behind the choice of starting materials and the mechanistic intricacies of each pathway. We will delve into the classical, time-tested methods that form the bedrock of quinolone synthesis and touch upon modern innovations that offer milder conditions and broader functional group tolerance.

I. The Classical Canons: Building the Bicyclic Core

The traditional methods for quinolone synthesis have remained relevant for their reliability and adaptability. These named reactions provide a logical framework for understanding the fundamental bond formations required to construct the quinolone ring system.

A. The Gould-Jacobs Reaction: A Thermal Cyclization Approach

First reported in 1939, the Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives.[4][5][6] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4][5]

Core Starting Materials:

-

Anilines: The choice of aniline determines the substitution pattern on the benzene ring of the resulting quinolone. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[5][7]

-

Alkoxymethylenemalonate Esters: Diethyl ethoxymethylenemalonate (DEEM) is the most common reagent in this category, serving as both a reactant and often as a solvent in microwave-assisted protocols.[4][8]

The Causality Behind the Choices: The nucleophilic amino group of the aniline readily attacks the electron-deficient double bond of the alkoxymethylenemalonate ester. The subsequent high-temperature cyclization is a 6-electron electrocyclization, a thermally allowed process that forms the quinoline ring.[4][7][9]

Experimental Workflow: Gould-Jacobs Reaction

Caption: Workflow for the Gould-Jacobs quinolone synthesis.

Step-by-Step Protocol: Classical Thermal Gould-Jacobs Synthesis [4][10]

-

Condensation: In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

-

Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like hexane to aid precipitation.

-

Hydrolysis: Collect the solid by filtration and wash with a non-polar solvent. Suspend the solid in an aqueous solution of sodium hydroxide (e.g., 10%). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.

-

Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Decarboxylation: Collect the solid by filtration, wash with cold water, and dry. Place the dried solid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of CO2 ceases.

-

Purification: The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

B. The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. A fascinating aspect of this method is its temperature-dependent regioselectivity, leading to either 4-quinolones (Conrad-Limpach) or 2-quinolones (Knorr).[2][11][12]

Core Starting Materials:

-

Anilines: As with the Gould-Jacobs reaction, the aniline derivative dictates the substitution on the carbocyclic ring.

-

β-Ketoesters: Ethyl acetoacetate is a classic example, providing the C2, C3, and C4 atoms of the quinolone ring.[11][13]

The Causality Behind the Choices: The reaction hinges on the dual reactivity of the β-ketoester. At lower temperatures (kinetic control), the aniline's amino group attacks the more electrophilic ketone carbonyl, leading to a β-amino acrylate intermediate that cyclizes to a 4-quinolone.[12][14][15] At higher temperatures (thermodynamic control), the reaction favors the formation of a more stable β-ketoanilide intermediate, which then cyclizes to a 2-quinolone.[12]

Reaction Mechanism: Conrad-Limpach vs. Knorr Synthesis

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

Step-by-Step Protocol: Conrad-Limpach Synthesis for 4-Quinolones [12][16]

-

Condensation: Mix the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent), often in the presence of an acid catalyst like a drop of concentrated sulfuric acid. Stir the mixture at a moderate temperature (e.g., room temperature to 100 °C) to form the β-amino acrylate intermediate.

-

Cyclization: Add the crude intermediate to a high-boiling inert solvent like mineral oil or diphenyl ether. Heat the mixture to approximately 250 °C to induce thermal cyclization.

-

Work-up and Purification: Cool the reaction mixture and isolate the precipitated 4-hydroxyquinoline product by filtration. The product can be further purified by recrystallization.

C. The Friedländer Synthesis: A Direct Condensation Route

The Friedländer synthesis is a straightforward and highly convergent method for preparing quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[17][18][19][20]

Core Starting Materials:

-

2-Aminoaryl Aldehydes or Ketones: These provide the benzene ring and the C2 and N1 atoms of the quinoline core. The availability of these starting materials can sometimes be a limitation of this method.[19]

-

Compounds with an α-Methylene Group: Ketones, β-dicarbonyl compounds, and other carbonyl-containing molecules with an acidic α-proton are suitable reaction partners.

The Causality Behind the Choices: The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclodehydration to form the quinoline ring.[18][21] The reaction can be catalyzed by either acids or bases.[18][21]

Reaction Mechanism: Friedländer Synthesis

Caption: Two possible mechanistic pathways for the Friedländer synthesis.

Step-by-Step Protocol: Microwave-Assisted Friedländer Annulation [22]

-

Reaction Setup: In a 10 mL microwave synthesis vial, combine the 1-(2-amino-5-methylphenyl)ethanone (1.0 equivalent), the active methylene compound (e.g., ethyl acetoacetate, 1.2 equivalents), and a catalytic amount of glacial acetic acid.

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

Isolation and Purification: After the reaction is complete, cool the vial to room temperature. If a precipitate forms, collect it by filtration. Otherwise, the crude product can be purified by column chromatography.

II. Modern Approaches: Expanding the Synthetic Toolbox

While the classical methods are robust, modern organic synthesis has introduced a variety of new strategies for quinolone construction, often featuring milder reaction conditions and the use of transition metal catalysts.[1][16]

A. Palladium-Catalyzed Syntheses

Palladium catalysis has been extensively used in quinolone synthesis.[16] For example, the carbonylative Sonogashira cross-coupling reaction of 2-iodoanilines and terminal alkynes provides a route to 4-quinolones.[23] Another approach involves the palladium-catalyzed oxidative annulation of acrylamides with arynes.[1]

B. Copper-Catalyzed Syntheses

Copper catalysts have also proven effective. A notable method is the one-pot synthesis of 4-quinolones from readily available primary anilines and alkynes via a Cu(I)-catalyzed direct cyclization.[24][25] This approach offers high functional-group tolerance.[25]

C. Metal-Free Syntheses

In the push for greener chemistry, metal-free approaches are gaining prominence. These can include oxidative intermolecular Mannich reactions between secondary amines and unmodified ketones, or DABCO-mediated decarboxylative cyclization of isatoic anhydrides with active methylene compounds.[1][26]

III. Comparative Analysis of Core Synthetic Strategies

| Synthetic Method | Core Starting Materials | Key Advantages | Limitations | Typical Product |

| Gould-Jacobs | Anilines, Alkoxymethylenemalonates | Reliable, good for 4-hydroxyquinolones | Harsh thermal conditions, limited to specific aniline substitution patterns | 4-Hydroxyquinolines[5][6] |

| Conrad-Limpach-Knorr | Anilines, β-Ketoesters | Temperature-controlled regioselectivity for 2- or 4-quinolones | High temperatures required for cyclization | 2- or 4-Hydroxyquinolines[11][12] |

| Friedländer | 2-Aminoaryl Aldehydes/Ketones, α-Methylene Compounds | Convergent, often high-yielding | Limited availability of 2-aminoaryl carbonyl compounds | Substituted Quinolines[17][18] |

| Modern Catalytic | Varies (e.g., Haloanilines, Anilines, Alkynes) | Milder conditions, broader substrate scope, novel substitution patterns | Catalyst cost and toxicity, optimization required | Diverse Quinolone Derivatives[1][25] |

IV. Conclusion: A Synthesis of Strategy and Innovation

The synthesis of the quinolone core is a rich and evolving field. The classical methods of Gould-Jacobs, Conrad-Limpach-Knorr, and Friedländer provide a robust foundation, each with its own logic and optimal applications dictated by the desired substitution pattern and the availability of starting materials. Understanding the mechanistic underpinnings of these reactions is crucial for any scientist aiming to design and execute the synthesis of novel quinolone-based molecules.

Modern catalytic and metal-free methods are continuously expanding the synthetic arsenal, offering milder, more efficient, and often more environmentally benign routes to this important heterocyclic scaffold.[27] The journey from simple, readily available starting materials to complex, biologically active quinolones is a testament to the ingenuity of organic synthesis. As researchers continue to innovate, the accessibility and diversity of the quinolone chemotype will undoubtedly grow, paving the way for the next generation of groundbreaking therapeutics.

References

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Xu, X., et al. (2018). Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Organic Letters. Retrieved January 20, 2026, from [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. (2017). Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-quinolones. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Recent advances in the synthesis of quinolines: a review. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica. Retrieved January 20, 2026, from [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 20, 2026, from [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. (2015). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 20, 2026, from [Link]

-

Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025). YouTube. Retrieved January 20, 2026, from [Link]

-

QUINOLONE SYNTHESIS AND EVALUATION –A NOVEL APPROACH. (n.d.). CIBTech. Retrieved January 20, 2026, from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikiwand. Retrieved January 20, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Gould-Jacobs Reaction. (n.d.). Cambridge University Press. Retrieved January 20, 2026, from [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved January 20, 2026, from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]

Sources

- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 8. ablelab.eu [ablelab.eu]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 15. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Friedlaender Synthesis [organic-chemistry.org]

- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. organicreactions.org [organicreactions.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. 4-Quinolone synthesis [organic-chemistry.org]

- 26. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 27. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: Contextualizing Methyl 3-chloro-2,4-difluorobenzoate in Drug Development

An In-Depth Technical Guide to the Safe Handling of Methyl 3-chloro-2,4-difluorobenzoate

This compound (CAS No. 948833-74-7) is a halogenated aromatic ester frequently utilized as a key building block in organic synthesis.[1] For researchers in drug development, its structural motifs are instrumental in the construction of more complex molecules with potential therapeutic activity. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final compound, making this intermediate a valuable tool. However, these same reactive sites necessitate a rigorous and informed approach to its handling and safety.

This guide, written from the perspective of a senior application scientist, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more causal understanding of the safety protocols required. Our objective is not merely to list procedures but to explain the scientific rationale behind them, empowering researchers to work with this compound safely and effectively. We will address the compound's properties, associated hazards, and the necessary control measures, ensuring a self-validating system of safety for every protocol described.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These parameters dictate storage conditions, predict potential hazardous reactions, and inform the selection of appropriate personal protective equipment (PPE).

| Property | Value | Source |

| CAS Number | 948833-74-7 | [1][2] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2] |

| Molecular Weight | 206.57 g/mol | [2] |

| Appearance | Off-white powder or solid | |

| Boiling Point | 248.3°C at 760 mmHg | [2] |

| Flash Point | 107.7°C | [2] |

| Density | 1.398 g/cm³ | [2] |

| Purity | Typically ≥97% | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

-

GHS Pictogram:

-

Signal Word: Warning [1]

-

Hazard Statements (H-Statements):

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

-

Other closely related difluorobenzoate compounds are also listed as H302: Harmful if swallowed. [3][4] Prudence dictates that this compound should be treated with similar caution regarding ingestion.

-

Expert Insight: The irritation potential stems from the reactivity of the halogenated benzene ring and the ester functional group. Upon contact with moisture on the skin, in the eyes, or in the respiratory tract, localized hydrolysis can occur, potentially releasing the parent acid and methanol, both of which contribute to irritation.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary barriers to exposure. A multi-layered approach is essential for creating a self-validating safety system.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3][5] A certified chemical fume hood is mandatory to control the inhalation of any dust or vapors. The causality is clear: engineering controls are the first and most effective line of defense, capturing contaminants at the source before they can reach the operator's breathing zone.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6] The risk of serious eye irritation (H319) from airborne particulates makes this non-negotiable.

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique, avoiding contact between the outer glove surface and bare skin.[7]

-

Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[6][7] However, if engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is critical for minimizing risk.

Detailed Protocol for Safe Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

PPE Donning: Don all required PPE as described in Section 3.

-

Weighing: If weighing the solid, perform the task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

-

Transfer: Use spatulas or other appropriate tools for transferring the solid. Avoid creating dust.[5]

-

Post-Handling: After use, securely seal the container.[3][5]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[3][5][8] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][5]

Conditions for Safe Storage

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][9]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Access: Store in a locked cabinet or an area accessible only to qualified and authorized personnel.[3][8]

Disposal Considerations

-

Waste Management: Dispose of waste materials and empty containers at an approved waste disposal plant.[8][10] Do not mix with other waste.[8][9]

-

Container Disposal: Handle uncleaned containers as you would the product itself.[8][9] Environmental discharge must be avoided.[8]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures

The following diagram outlines the decision-making process following an exposure event.

Caption: First Aid Decision Pathway for Exposure Incidents.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: During a fire, hazardous combustion gases such as carbon oxides and hydrogen fluoride may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8]

Accidental Release Measures (Spill Workflow)

A systematic response to a spill is critical to ensure personnel safety and prevent environmental contamination.

Caption: Accidental Release (Spill) Response Workflow.

Personal Precautions: For any spill, avoid breathing dust and prevent contact with the substance.[5] Ensure adequate ventilation. Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[5][8]

References

- SAFETY D

- SAFETY DATA SHEET - Merck Millipore. (2024-08-14).

- Methyl 3,5-dichloro-4-fluoro-benzo

- First Aid Procedures for Chemical Hazards | NIOSH - CDC.

- 948833-74-7, Methyl 3-chloro-2,4-difluorobenzo

- 9 - SAFETY D

- Safety D

- Safety D

- Methyl 2,4-difluorobenzo

- Methyl 2,4-Difluorobenzoate 106614-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd.

- METHYL 2,4-DIFLUOROBENZOATE - Safety D

- 3 - SAFETY D

- Methyl 3-chloro-2,4-difluorobenzo

- Methyl 2,4-difluorobenzoate - SAFETY D

- 3-Chloro-2-fluorobenzoic acid - SAFETY D

- Understanding the Properties of Methyl 3-chloro-4-fluorobenzo

Sources

- 1. aobchem.com [aobchem.com]

- 2. echemi.com [echemi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Methyl 2,4-Difluorobenzoate | 106614-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

The Strategic Role of Methyl 3-chloro-2,4-difluorobenzoate in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated functionalities into molecular scaffolds is a cornerstone of rational drug design. Among the vast arsenal of building blocks available to the medicinal chemist, Methyl 3-chloro-2,4-difluorobenzoate stands out as a key intermediate of significant strategic importance. Its utility is most profoundly realized in the synthesis of targeted therapeutics, particularly in the realm of oncology with the development of potent kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, key reactions, and pivotal applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Power of Halogenation in Drug Design

The introduction of fluorine and chlorine atoms into a drug candidate's structure can profoundly influence its pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1][2] Chlorine, a larger and more lipophilic halogen, can also contribute to binding interactions and improve membrane permeability. The specific substitution pattern of this compound offers a unique combination of these effects, making it a highly sought-after precursor for complex pharmaceutical agents.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 948833-74-7 | [3] |

| Molecular Formula | C₈H₅ClF₂O₂ | [3] |

| Molecular Weight | 206.57 g/mol | |

| Appearance | Not available in search results | |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic data for this compound, while not extensively detailed in the provided search results, would typically include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of this compound

The synthesis of this compound generally starts from the corresponding carboxylic acid, 3-chloro-2,4-difluorobenzoic acid. A practical and efficient method for the synthesis of the parent acid and its subsequent esterification is crucial for its application in large-scale pharmaceutical production.

A plausible synthetic route, based on related procedures, involves the nitration of 2,4-difluoro-3-chlorobenzoic acid, followed by esterification.[4]

Experimental Protocol: Esterification of 3-chloro-2,4-difluorobenzoic acid

This protocol is a generalized procedure based on standard esterification methods.

-

Reaction Setup: To a solution of 3-chloro-2,4-difluorobenzoic acid (1 equivalent) in methanol (a suitable volume to ensure dissolution), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be further purified by column chromatography if necessary.

The Pivotal Role in the Synthesis of Kinase Inhibitors

The primary and most significant application of this compound in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. Specifically, the 3-chloro-2,4-difluoroaniline moiety, which can be derived from this ester, is a critical component of several approved anti-cancer drugs that target the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.[5][6]

The EGFR Signaling Pathway: A Key Target in Oncology

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors that block the ATP-binding site of EGFR prevent its autophosphorylation and the subsequent downstream signaling cascade, ultimately leading to the inhibition of tumor growth.

Figure 1: Simplified EGFR Signaling Pathway and the Point of Intervention for Kinase Inhibitors.

From this compound to a Key Aniline Intermediate

The synthesis of many quinazoline-based kinase inhibitors, such as Gefitinib and Lapatinib, utilizes 3-chloro-4-fluoroaniline as a key starting material.[5][7] A logical and efficient synthetic route to this crucial aniline intermediate can be envisioned starting from this compound.

Figure 2: Proposed Synthetic Pathway to 3-chloro-2,4-difluoroaniline.

Case Study 1: Synthesis of Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. Its synthesis involves the crucial step of coupling 3-chloro-4-fluoroaniline with a substituted quinazoline core.[6][8]

This protocol is based on established literature procedures.[8]

-

Coupling Reaction: A mixture of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-chloro-4-fluoroaniline (1.1 equivalents) in isopropanol is heated at reflux.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is collected by filtration.

-

Final Alkylation: The intermediate is then alkylated with 4-(3-chloropropyl)morpholine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield Gefitinib.

-

Purification: The final product is purified by recrystallization.

Case Study 2: Synthesis of Lapatinib